2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds. The official IUPAC name precisely describes the molecular structure by identifying the parent aniline framework with specific substitution patterns. The compound is officially registered under Chemical Abstracts Service number 796070-75-2, providing a unique identifier for scientific and commercial purposes. The systematic name indicates that the molecule consists of an aniline base structure with a methyl group attached at the 2-position of the benzene ring and a 5-methyl-1,3,4-oxadiazol-2-yl substituent at the 5-position.
The International Chemical Identifier key RKJBPLCETAIKJG-UHFFFAOYSA-N serves as a digital fingerprint for this compound, enabling precise identification across chemical databases and literature. The MDL number MFCD11505324 provides additional cataloging information within chemical inventory systems. The Simplified Molecular-Input Line-Entry System representation NC1=CC(C2=NN=C(C)O2)=CC=C1C accurately describes the molecular connectivity and structural arrangement. These systematic identifiers collectively ensure unambiguous identification of the compound in scientific literature and commercial applications.
Properties
IUPAC Name |
2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBPLCETAIKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598857 | |
| Record name | 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796070-75-2 | |
| Record name | 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form the 1,3,4-Oxadiazole Ring
A common and effective method to prepare 1,3,4-oxadiazole derivatives involves the cyclodehydration of acyl hydrazides or amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, the reaction of a hydrazide intermediate with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates ring closure to form the oxadiazole moiety.
- Typical procedure:
- The hydrazide precursor is reacted with 5-methyl-1,3,4-oxadiazole-2-carboxylic acid or its derivatives in the presence of POCl₃ at controlled temperatures (0 °C to reflux).
- The reaction mixture is stirred for several hours (e.g., 4 hours at 80 °C) to ensure complete cyclization.
- The reaction is quenched with ice and basified with sodium bicarbonate to isolate the product.
- Purification is achieved by filtration and recrystallization from ethanol, yielding the oxadiazole-substituted aniline as a solid with high purity.
Methylation Steps
Methyl groups on the oxadiazole ring are introduced either by starting with methyl-substituted precursors or by methylation reactions during synthesis, often using methylating agents such as methyl iodide or methyl acetate under basic conditions.
Detailed Experimental Procedures from Literature
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Hydrazide + 5-methyl-1,3,4-oxadiazole-2-carboxylic acid + POCl₃, 0 °C to 80 °C, 4 h | Cyclization to form 1,3,4-oxadiazole ring attached to aromatic amine | ~85% yield; yellow solid; mp 143–145 °C |
| 2 | Quenching with ice, basification with NaHCO₃ | Isolation of product | Crude filtered and washed |
| 3 | Recrystallization in ethanol | Purification | High purity product |
| 4 | Optional methylation using methyl acetate, sodium hydride in THF, reflux 16 h | Installation of methyl group on oxadiazole ring | White solid; purified by silica gel chromatography |
This procedure is adapted from analogous oxadiazole-aniline syntheses reported in peer-reviewed studies, where similar cyclization and purification steps are employed to achieve high yields and purity.
Analytical Characterization Supporting Preparation
- Infrared Spectroscopy (IR): Characteristic NH₂ stretching vibrations at ~3270 cm⁻¹ confirm the presence of the aniline group; oxadiazole ring C=N stretching appears near 1630–1580 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- Aromatic protons resonate between δ 6.7–7.7 ppm.
- Methyl groups on the oxadiazole ring show singlets near δ 2.6 ppm.
- NH₂ protons appear as broad singlets around δ 4.2 ppm.
- Mass Spectrometry (MS): Molecular ion peak at m/z 189.21 corresponds to the molecular weight of 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, confirming molecular integrity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Starting materials | Hydrazides, 5-methyl-1,3,4-oxadiazole-2-carboxylic acid derivatives | Commercially available or synthesized |
| Cyclization reagent | POCl₃ or SOCl₂ | Dehydrating agents promoting ring closure |
| Temperature | 0 °C initial, then up to 80 °C | Controlled heating for reaction progress |
| Reaction time | 4–16 hours | Depending on step and scale |
| Purification | Recrystallization, column chromatography | Ensures high purity |
| Yield | 80–90% | High efficiency reported |
Chemical Reactions Analysis
Acylation of the Aniline Amino Group
The primary amine group undergoes acylation reactions to form substituted amides. This is achieved using coupling reagents under mild conditions:
Mechanistic Insight : The reaction proceeds via activation of the carboxylic acid (e.g., using HATU or EDCI) followed by nucleophilic attack by the aniline’s NH₂ group. Steric and electronic effects of substituents on the oxadiazole ring influence reaction rates .
Electrophilic Aromatic Substitution
The electron-withdrawing oxadiazole ring directs electrophiles to specific positions on the aniline moiety:
Key Observation : The oxadiazole’s electron-withdrawing nature deactivates the ring, favoring substitution at positions ortho/para to the NH₂ group but meta to the oxadiazole .
Oxadiazole Ring Modifications
The 1,3,4-oxadiazole ring participates in selective transformations:
Oxidation
-
Reagents : KMnO₄ in acidic or alkaline media.
-
Product : Ring-opening to form a diketone intermediate, which rearranges to a carboxylic acid derivative .
Reduction
-
Reagents : LiAlH₄ in dry THF.
-
Product : Ring cleavage to generate a diamine compound.
Coupling Reactions
The compound serves as a scaffold for synthesizing bioactive derivatives:
| Reaction Partner | Conditions | Application | Reference |
|---|---|---|---|
| Sulfonamides | DCM, DCC, RT | Antimicrobial agents | |
| Aldehydes | NaBH₃CN, MeOH | Schiff base formation | |
| Isocyanates | Toluene, reflux | Urea derivatives |
Stability Under Hydrolytic Conditions
The oxadiazole ring exhibits moderate stability:
-
Acidic Hydrolysis (HCl, 100°C): Degrades to 2-methyl-5-aminobenzoic acid and methylhydrazine .
-
Basic Hydrolysis (NaOH, 80°C): Forms a diamide intermediate .
Thermal Behavior
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with exothermic peaks corresponding to oxadiazole ring breakdown .
Scientific Research Applications
Chemistry: In organic synthesis, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound for drug design.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The aniline moiety may also participate in binding interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of 1,3,4-Oxadiazole Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Comparative Insights
Substituent Effects :
- The methyl group on the oxadiazole ring in the target compound enhances steric hindrance and electron-donating effects compared to unsubstituted analogues like 2-(1,3,4-oxadiazol-2-yl)aniline .
- Chlorophenyl (in C₁₄H₁₀ClN₃O) and methylsulfonyl (in C₉H₉N₃O₃S) substituents increase lipophilicity and polarity, respectively, altering solubility and biological interactions .
Heterocycle Isomerism :
- Compounds with 1,2,4-oxadiazole cores (e.g., thiophene-containing analogue) exhibit distinct electronic profiles compared to 1,3,4-oxadiazoles due to differences in nitrogen positioning .
Biological Activity
2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 174.20 g/mol. The compound features an aniline structure substituted with a 1,3,4-oxadiazole ring, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a range of biological activities including:
- Anticancer Activity : Oxadiazole derivatives have shown promising results against various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against leukemia and breast cancer cell lines .
- Antimicrobial Properties : Some studies suggest that oxadiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .
Anticancer Activity
A study published in MDPI highlighted that certain oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). The compounds induced apoptosis in a dose-dependent manner, suggesting their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation leading to cell death |
Antimicrobial Activity
Another research effort focused on the synthesis and evaluation of oxadiazole derivatives for their antimicrobial efficacy. Compounds were tested against various bacterial strains and exhibited notable inhibitory effects, indicating their potential as new therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the interaction of this compound with target proteins involved in cancer pathways. These studies reveal strong binding affinities with targets such as the estrogen receptor (ER) and other kinases associated with tumor growth .
Q & A
Q. What are the established synthetic routes for 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline, and how can reaction yields be optimized?
Answer: The compound can be synthesized via cyclization reactions using precursors such as amidoximes or carbazates. For example, a high-yield method involves reacting 2-aminobenzoic acid derivatives with (N-isocyanimino)triphenylphosphorane under mild conditions (room temperature) to form the 1,3,4-oxadiazole ring . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. Ethanol or methanol is often preferred for solubility and inertness, with yields improved by slow addition of reagents and inert atmosphere conditions . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.
Q. How can spectroscopic techniques (IR, NMR, MS) be used to confirm the structure of this compound?
Answer:
- IR Spectroscopy: Confirm the presence of the oxadiazole ring via C=N stretching (~1600–1650 cm⁻¹) and NH₂ bending (~1620 cm⁻¹) .
- NMR: The aromatic protons of the aniline ring appear as a multiplet in the 6.5–7.5 ppm range (¹H NMR). The methyl groups on the oxadiazole and aniline moieties show singlets at ~2.3–2.5 ppm. ¹³C NMR reveals the oxadiazole carbons at ~165–170 ppm .
- Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the molecular formula C₁₀H₁₀N₃O (exact mass: 203.08 g/mol) .
Q. What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as Skin/Irritant Category 2 and Eye Irritant 2A) .
- Ventilation: Conduct reactions in a fume hood to minimize inhalation of dust or vapors.
- Storage: Store in airtight, light-sensitive containers at 2–8°C to prevent degradation. Avoid prolonged storage to reduce hazardous byproduct formation .
Advanced Research Questions
Q. How does the electronic structure of the 1,3,4-oxadiazole ring influence the reactivity of this compound in cross-coupling reactions?
Answer: The 1,3,4-oxadiazole ring acts as an electron-withdrawing group, polarizing the aniline moiety and enhancing electrophilic substitution at the para position. This facilitates reactions such as:
- Suzuki-Miyaura Coupling: The oxadiazole stabilizes transition states, enabling Pd-catalyzed aryl-aryl bond formation.
- Schiff Base Formation: Reacts with aldehydes in ethanol under reflux to form imine derivatives (e.g., for antimicrobial studies) .
X-ray crystallography confirms coplanarity of the aromatic and oxadiazole rings, which enhances conjugation and stabilizes intermediates .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Answer:
- Structural Variability: Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity. For example, 5-methyl substitution on the oxadiazole improves metabolic stability compared to unsubstituted analogs .
- Assay Conditions: Standardize in vitro assays (e.g., MIC for antimicrobial activity) across studies to minimize variability. Contradictions in IC₅₀ values may arise from differences in cell lines or solvent systems (DMSO vs. saline) .
- Computational Modeling: Use DFT calculations to predict binding affinities and correlate with experimental results, resolving outliers .
Q. How can this compound serve as a precursor in designing kinase inhibitors or antiviral agents?
Answer:
- Kinase Inhibitors: The aniline moiety can be functionalized with pyridine or triazole rings to target ATP-binding pockets. For example, sulfonamide derivatives (e.g., compound 18 in ) show inhibitory activity against tyrosine kinases.
- Antiviral Applications: Structural analogs (e.g., raltegravir derivatives) integrate the 5-methyl-1,3,4-oxadiazole motif to block viral integrase enzymes. The methyl group enhances lipophilicity, improving blood-brain barrier penetration .
Q. What methodologies are recommended for analyzing degradation products under varying pH and temperature conditions?
Answer:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- HPLC-MS Analysis: Monitor degradation using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid). Major degradation products include hydrolyzed oxadiazole (yielding hydrazides) and oxidized aniline derivatives .
- Kinetic Modeling: Apply the Arrhenius equation to predict shelf-life under standard storage conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
